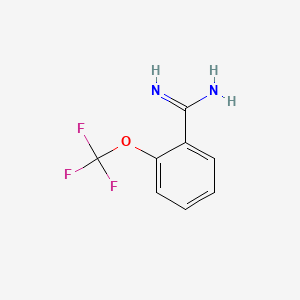
2-(Trifluoromethoxy)benzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethoxy)benzimidamide is a chemical compound with the molecular formula C8H7F3N2O It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzimidamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)benzimidamide typically involves the introduction of the trifluoromethoxy group to a benzimidamide precursor. One common method involves the reaction of 2-nitroaniline with trifluoromethoxybenzene under specific conditions to form the desired product. The reaction conditions often include the use of a catalyst and a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethoxy)benzimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzimidamide compounds .
Aplicaciones Científicas De Investigación
2-(Trifluoromethoxy)benzimidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethoxy)benzimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in enhancing the compound’s stability and lipophilicity, which can influence its biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Trifluoromethoxy)benzimidamide include other trifluoromethoxy-substituted benzimidamides and related derivatives. Examples include:
- 2-(Trifluoromethoxy)benzenesulphonamide
- Trifluoromethylpyridines
- Trifluoromethoxybenzoic acids
Uniqueness
This compound is unique due to its specific trifluoromethoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring high stability and specific interactions with biological targets .
Propiedades
Número CAS |
784105-47-1 |
|---|---|
Fórmula molecular |
C8H7F3N2O |
Peso molecular |
204.15 g/mol |
Nombre IUPAC |
2-(trifluoromethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H3,12,13) |
Clave InChI |
BTANPKGHNRNSDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=N)N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


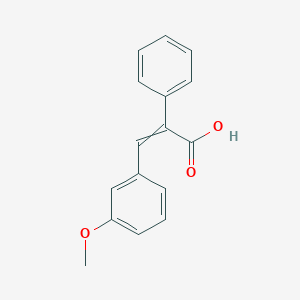
![N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12439036.png)
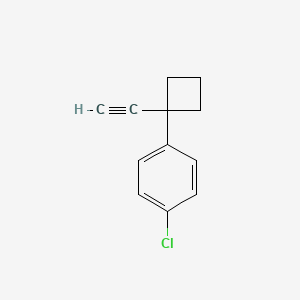
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B12439055.png)
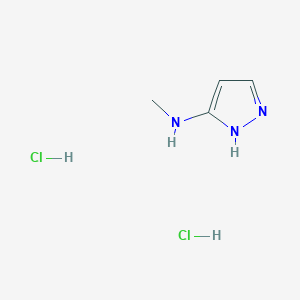
![N-(2-methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B12439077.png)
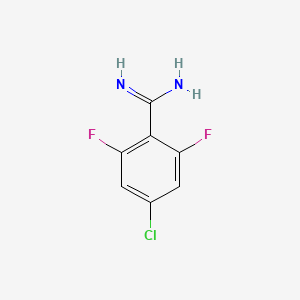
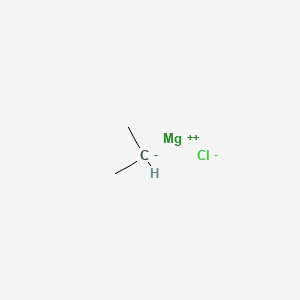
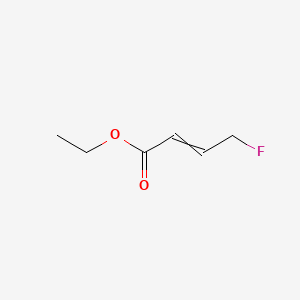
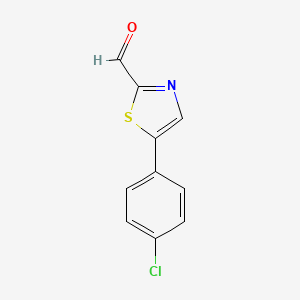
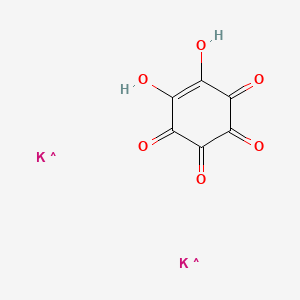
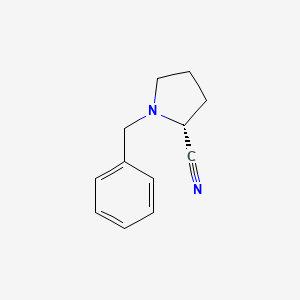
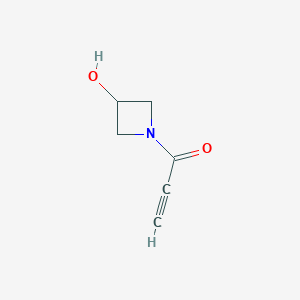
![6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12439127.png)
